molecular formula C12H7F2N B11896066 1-Cyano-2-(difluoromethyl)naphthalene

1-Cyano-2-(difluoromethyl)naphthalene

Cat. No.: B11896066
M. Wt: 203.19 g/mol
InChI Key: HZUOYSGHFGXXAY-UHFFFAOYSA-N
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Description

1-Cyano-2-(difluoromethyl)naphthalene is an organic compound characterized by the presence of a cyano group and a difluoromethyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-2-(difluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the difluoromethylation of 1-cyanonaphthalene using difluoromethylating agents such as difluoroiodomethane in the presence of a base. The reaction typically requires a transition metal catalyst, such as palladium or copper, to facilitate the formation of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-2-(difluoromethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: Amino derivatives.

    Substitution: Halogenated naphthalenes.

Scientific Research Applications

1-Cyano-2-(difluoromethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyano-2-(difluoromethyl)naphthalene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The cyano group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

  • 1-Cyano-5-(difluoromethyl)naphthalene
  • 1-Cyano-2-(trifluoromethyl)naphthalene
  • 1-Cyano-2-(fluoromethyl)naphthalene

Uniqueness: 1-Cyano-2-(difluoromethyl)naphthalene is unique due to the specific positioning of the difluoromethyl group on the naphthalene ring, which can significantly influence its chemical reactivity and physical properties compared to other similar compounds. The presence of both a cyano and a difluoromethyl group provides a distinct combination of electronic and steric effects, making it a versatile compound in various applications .

Properties

Molecular Formula

C12H7F2N

Molecular Weight

203.19 g/mol

IUPAC Name

2-(difluoromethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H7F2N/c13-12(14)10-6-5-8-3-1-2-4-9(8)11(10)7-15/h1-6,12H

InChI Key

HZUOYSGHFGXXAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)C(F)F

Origin of Product

United States

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